(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
This compound is a derivative of thiazolo[3,2-a]pyrimidine, a heterocyclic compound that has been of interest in medicinal chemistry due to its wide range of biological activities . The molecule contains a benzylidene moiety attached to the thiazolo[3,2-a]pyrimidine core, which is a common structural feature in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectroscopic techniques such as 1H-NMR and 13C-NMR . The presence of various functional groups like the benzylidene moiety and the thiazolo[3,2-a]pyrimidine core can be confirmed through these analyses.Chemical Reactions Analysis
The chemical reactivity of this compound could be influenced by the presence of the benzylidene moiety and the thiazolo[3,2-a]pyrimidine core. These functional groups may undergo various chemical reactions, including nucleophilic substitutions and condensations .Scientific Research Applications
Sonochemical Synthesis
This compound has been used in the sonochemical synthesis of benzylidene derivatives of enolizable carbonyls . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .
Green Chemistry
The compound plays a significant role in green chemistry . It is used in the synthesis of benzylidene derivatives of enolizable carbonyls in aqueous ethanol using an organocatalyst . This process is considered green due to its efficiency, conciseness, and minimal environmental impact .
Pharmaceutical Research
Benzylidene derivatives of enolizable carbonyls, including this compound, are prime precursors for many heterocycles and carbocycles . These derivatives are prone to undergo various reactions, making them valuable in pharmaceutical research .
Photoprocesses
The compound has been studied in the context of photoprocesses . Upon laser irradiation, substituted 2-benzylidene-5-(pyridin-4-ylmethylidene)cyclopentanones, a stable photochemical reaction product, is formed .
Organic Synthesis
In organic synthesis, this compound is a key precursor for many heterocycles and carbocycles . It can undergo mono-nucleophilic addition reactions, nucleophilic addition and consecutive cyclization reactions, nucleophilic addition and sequential nucleophilic displacement reactions, cycloaddition reactions, and Michael addition and consecutive cyclization reactions .
Chemical Intermediates
The compound is used as a chemical intermediate in the synthesis of various other compounds . Its unique structure and reactivity make it a valuable tool in the field of chemical synthesis .
Future Directions
Mechanism of Action
Target of Action
It is structurally similar to the 5-benzylidene-hydantoin upr1024, which is known to target the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is a key player in cell proliferation and survival, making it a common target in cancer therapies .
Mode of Action
The structurally related compound upr1024 is designed to interact at the atp-binding site of egfr . It has antiproliferative and proapoptotic effects, suggesting that it may inhibit EGFR tyrosine kinase activity and induce DNA damage .
Biochemical Pathways
These pathways regulate cell proliferation, survival, and differentiation .
Pharmacokinetics
In silico ADMET studies can be used to predict these properties .
Result of Action
The structurally related compound upr1024 has been shown to have antiproliferative and proapoptotic effects on non-small cell lung cancer cells . It induces DNA strand breaks and increases the expression of p53 and p21 WAF1 proteins .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For example, the polarity of the medium can affect the absorption and fluorescence spectra of certain compounds . .
properties
IUPAC Name |
ethyl (2E)-2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-3-29-22(28)19-14(2)24-23-25(20(19)16-9-11-17(26)12-10-16)21(27)18(30-23)13-15-7-5-4-6-8-15/h4-13,20,26H,3H2,1-2H3/b18-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMQLNGQZDQLMD-QGOAFFKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)C(=CC4=CC=CC=C4)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)/C(=C\C4=CC=CC=C4)/S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate |
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